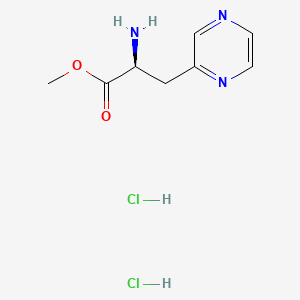
2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride is a chemical compound that has garnered significant interest in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride typically involves the reaction of 3-chloropyridine with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, and involves steps such as purification and crystallization to obtain the final product in its dihydrochloride form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a different product compared to reduction or substitution .
Wissenschaftliche Forschungsanwendungen
2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride include:
- 1-(3-chloropyridin-2-yl)ethan-1-amine
- 1-(3-chloropyridin-4-yl)ethan-1-amine
- 2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride
- 2-(3,5-dibromopyridin-4-yl)ethan-1-amine dihydrochloride .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it particularly valuable in certain applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C7H11Cl3N2 |
|---|---|
Molekulargewicht |
229.5 g/mol |
IUPAC-Name |
2-(3-chloropyridin-4-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H9ClN2.2ClH/c8-7-5-10-4-2-6(7)1-3-9;;/h2,4-5H,1,3,9H2;2*1H |
InChI-Schlüssel |
GSDZBLFKGNJBJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1CCN)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13462541.png)

![1-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride](/img/structure/B13462552.png)
![1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid hydrochloride](/img/structure/B13462555.png)


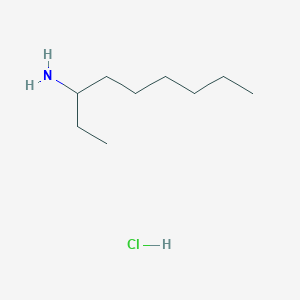
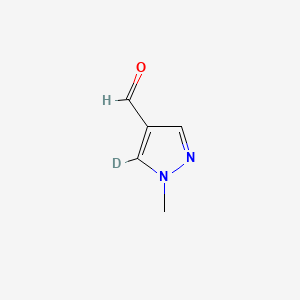
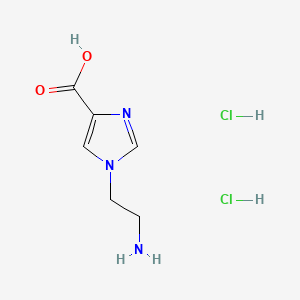
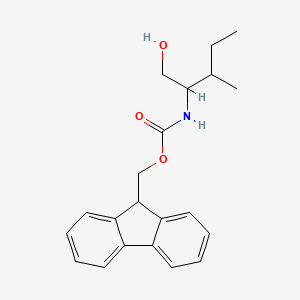
![4-(2,2-Difluoropropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13462600.png)

